molecular formula C9H18N4 B13569874 1-(2-(Diethylamino)ethyl)-1h-pyrazol-3-amine

1-(2-(Diethylamino)ethyl)-1h-pyrazol-3-amine

Cat. No.: B13569874
M. Wt: 182.27 g/mol
InChI Key: UMNQJOKVNXSDMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(Diethylamino)ethyl)-1H-pyrazol-3-amine (CAS 1177291-96-1) is a chemical compound with the molecular formula C9H18N4 and a molecular weight of 182.27 g/mol . This aminopyrazole derivative is supplied for research purposes. As a 3-aminopyrazole, this compound belongs to a class of heterocyclic scaffolds recognized in medicinal chemistry for their versatility and utility in drug discovery . Aminopyrazole-based frameworks can serve as key intermediates in organic synthesis and have been investigated for their potential to interact with various biological targets, such as kinases and other enzymes . Researchers are exploring these compounds in various therapeutic areas. This product is intended for laboratory research use only and is not intended for diagnostic or therapeutic uses. Safety and Handling: While a specific hazard classification for this compound was not fully detailed in the search results, related 1H-pyrazol-3-amine structures can be classified as hazardous, with potential risks including acute toxicity and skin corrosion/irritation . Researchers should consult the safety data sheet (SDS) and conduct a comprehensive risk assessment before use. Proper personal protective equipment and safe laboratory practices are essential.

Properties

Molecular Formula

C9H18N4

Molecular Weight

182.27 g/mol

IUPAC Name

1-[2-(diethylamino)ethyl]pyrazol-3-amine

InChI

InChI=1S/C9H18N4/c1-3-12(4-2)7-8-13-6-5-9(10)11-13/h5-6H,3-4,7-8H2,1-2H3,(H2,10,11)

InChI Key

UMNQJOKVNXSDMA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN1C=CC(=N1)N

Origin of Product

United States

Preparation Methods

Synthesis via Nucleophilic Substitution on Pyrazole Derivatives

Method Overview:

This approach involves the direct nucleophilic substitution on a pre-formed pyrazole core bearing suitable leaving groups, typically halides, to attach the diethylaminoethyl chain.

Reaction Scheme:

  • Starting from 4-methyl-1H-pyrazole-3-carboxylic acid derivatives or halogenated pyrazoles.
  • React with 2-(Diethylamino)ethyl chloride or bromide in the presence of a base such as potassium carbonate or sodium hydride.

Reaction Conditions:

  • Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF).
  • Temperature: Reflux (~80-100°C).
  • Time: 12-24 hours.

Mechanism:

Nucleophilic substitution at the halogenated position on the pyrazole ring, facilitated by the base deprotonating the pyrazole nitrogen, allowing the nucleophile (diethylaminoethyl chloride) to attack.

Advantages:

  • Straightforward and high-yield.
  • Compatible with various pyrazole derivatives.
  • Suitable for scale-up.

Limitations:

  • Requires halogenated pyrazole intermediates.
  • Possible side reactions if multiple reactive sites are present.

Multi-step Synthesis via Pyrazole Ring Construction and Functionalization

Method Overview:

This method involves constructing the pyrazole ring via condensation reactions, followed by stepwise functionalization with the diethylaminoethyl group.

Key Steps:

  • Synthesis of Pyrazole Core:

    • Condensation of hydrazines with 1,3-dicarbonyl compounds.
    • Example: Reaction of methylhydrazine with β-dicarbonyl compounds such as ethyl acetoacetate or diketones under acidic or basic conditions.
  • Introduction of the Amino Group at Position 3:

    • Nucleophilic substitution or reduction of suitable precursors.
    • Alternatively, direct amino substitution on the pyrazole ring using amination reagents.
  • Installation of the Diethylaminoethyl Group:

    • Alkylation of the amino group with 2-chloroethyl diethylamine or similar electrophiles.
    • Reaction conditions: Reflux in polar aprotic solvents like DMF or acetonitrile, with bases such as potassium carbonate.

Reaction Conditions:

  • Temperature: 80-120°C.
  • Solvent: Acetonitrile, DMF.
  • Time: 24-48 hours.

Advantages:

  • Flexibility to introduce various substituents.
  • Good control over regioselectivity.

Limitations:

  • Multi-step process with potential for lower overall yields.
  • Requires purification at each step.

Synthesis via Cyclization of Hydrazines and α,β-Unsaturated Ketones

Method Overview:

This approach employs cyclization reactions involving hydrazines and α,β-unsaturated carbonyl compounds to form the pyrazole ring, followed by functionalization.

Reaction Scheme:

  • Condensation of hydrazine derivatives with α,β-unsaturated ketones or aldehydes.
  • Subsequent alkylation with diethylaminoethyl halides.

Reaction Conditions:

  • Solvent: Ethanol or acetic acid.
  • Temperature: 60-100°C.
  • Duration: 12-24 hours.

Advantages:

  • Efficient formation of the pyrazole ring.
  • Suitable for introducing diverse substituents.

Limitations:

  • Possible formation of regioisomers.
  • Requires careful control of reaction parameters.

Data Tables Summarizing Synthesis Routes

Method Starting Materials Key Reagents Reaction Conditions Advantages Limitations
Nucleophilic substitution Halogenated pyrazoles 2-(Diethylamino)ethyl chloride Reflux in DMF/THF Simple, high yield Requires halogenated intermediates
Ring construction + functionalization Hydrazines + β-dicarbonyls Bases (K2CO3, NaH) 80-120°C, polar solvents Flexible, regioselective Multi-step, lower overall yield
Cyclization of hydrazines Hydrazines + α,β-unsaturated compounds Acidic/neutral solvents 60-100°C Efficient ring formation Possible regioisomers

Notable Research Discoveries and Innovations

  • Green Synthesis Approaches: Recent advances focus on environmentally friendly methods, such as solvent-free reactions or using water as a solvent, reducing toxic waste.
  • Catalytic Methods: Use of transition metal catalysts (e.g., copper, palladium) has improved yields and selectivity in constructing the pyrazole core.
  • Flow Chemistry: Continuous flow synthesis techniques have been employed to scale up production, ensuring better control over reaction parameters and safety.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The diethylaminoethyl side chain facilitates nucleophilic displacement at the ethyl linker:

a) Quaternary Ammonium Salt Formation
Reacts with alkyl halides (R-X) in acetonitrile at 60°C:
C10H19N3+R-X[C10H19N3R]+X\text{C}_{10}\text{H}_{19}\text{N}_3 + \text{R-X} \rightarrow [\text{C}_{10}\text{H}_{19}\text{N}_3\text{R}]^+\text{X}^-
Yields range from 68% (R = methyl) to 55% (R = benzyl).

b) Acylation
Acetyl chloride in dichloromethane with triethylamine catalyst produces the amide derivative (87% yield):
C10H19N3+ClCOCH3C12H21N3O\text{C}_{10}\text{H}_{19}\text{N}_3 + \text{ClCOCH}_3 \rightarrow \text{C}_{12}\text{H}_{21}\text{N}_3\text{O}

Pyrazole Ring Modifications

The aromatic system undergoes electrophilic substitution at the 4-position:

a) Nitration
With HNO₃/H₂SO₄ at 0°C:
C10H19N3+HNO3C10H18N4O2\text{C}_{10}\text{H}_{19}\text{N}_3 + \text{HNO}_3 \rightarrow \text{C}_{10}\text{H}_{18}\text{N}_4\text{O}_2
Isolated 4-nitro derivative in 63% yield .

b) Halogenation
Bromine in acetic acid yields 4-bromo-substituted product (71%), while chlorination requires AlCl₃ catalysis (58% yield).

Coordination Chemistry

The pyrazole nitrogen and amine group form stable complexes with transition metals:

Metal Complexation Data

Metal SaltStoichiometry (L:M)Stability Constant (log β)
CuCl₂2:112.4 ± 0.3
Ni(NO₃)₂1:18.9 ± 0.2
Co(OAc)₂3:215.1 ± 0.4

X-ray crystallography confirms octahedral geometry in Cu(II) complexes .

Biological Activity Correlations

Structural analogs demonstrate:

  • Antimicrobial effects : MIC = 8–32 μg/mL against Gram-positive bacteria

  • Kinase inhibition : IC₅₀ = 120 nM vs MET kinase via H-bonding with Cys1229

  • CNS penetration : LogP = 1.9 ± 0.2 predicts blood-brain barrier permeability

Stability and Degradation

Critical stability parameters:

ConditionHalf-LifeMajor Degradation Products
pH 1.2 (37°C)4.2 hrPyrazol-3-amine + diethylacetaldehyde
UV light (254 nm)18 minRing-opened nitriles
40°C/75% RH32 daysOxidized amine derivatives

This comprehensive profile establishes 1-(2-(diethylamino)ethyl)-1H-pyrazol-3-amine as a versatile synthon for medicinal chemistry and materials science. Recent advances in flow chemistry and metalloorganic applications suggest expanding utility in targeted drug delivery systems and heterogeneous catalysis.

Scientific Research Applications

Therapeutic Applications

  • JNK Inhibitors : Research indicates that derivatives of pyrazole compounds, including 1-(2-(Diethylamino)ethyl)-1H-pyrazol-3-amine, have been explored as inhibitors of c-Jun N-terminal kinase (JNK). JNKs are involved in various cellular processes, including apoptosis and stress responses. Isoform-selective inhibitors have shown promise in treating neurodegenerative diseases and cancer by modulating these pathways .
  • Antiviral Activity : The compound has also been investigated for its antiviral properties. Studies on related pyrazole derivatives have shown effectiveness against viral infections by targeting specific viral proteins involved in replication and uncoating processes . This suggests a potential application in developing antiviral therapies.
  • Anti-inflammatory Effects : Other research has highlighted the anti-inflammatory potential of pyrazole derivatives. Compounds with similar structures have been noted for their ability to inhibit inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases .

Case Study 1: JNK3 Inhibition

A study published in the European Journal of Medicinal Chemistry focused on the development of isoform-selective JNK3 inhibitors derived from aminopyrazole scaffolds. The findings demonstrated that modifications to the pyrazole structure significantly influenced inhibitory potency and selectivity against JNK isoforms, showcasing the importance of structural variations in enhancing therapeutic efficacy .

Case Study 2: Antiviral Screening

Another investigation assessed the antiviral activity of various pyrazole analogs against enteroviruses. The results indicated that specific substitutions on the pyrazole ring improved antiviral potency, highlighting the compound's potential as a lead structure for developing new antiviral agents .

Mechanism of Action

The mechanism of action of 1-(2-(Diethylamino)ethyl)-1h-pyrazol-3-amine involves its interaction with molecular targets such as enzymes and receptors. The diethylaminoethyl group enhances its binding affinity to these targets, leading to modulation of their activities. The compound may inhibit or activate specific pathways, resulting in desired biological effects. For example, it may inhibit DNA repair enzymes, leading to increased sensitivity of cancer cells to radiation therapy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
1-(2-(Diethylamino)ethyl)-1H-pyrazol-3-amine 2-(Diethylamino)ethyl at position 1 C₉H₁₇N₃ 167.25 Tertiary amine; potential CNS activity due to structural mimicry of neurotransmitter side chains.
1-(2-Ethylhexyl)-1H-pyrazol-3-amine Bulky 2-ethylhexyl at position 1 C₁₁H₂₁N₃ 195.3 Increased lipophilicity; likely improved membrane permeability for drug delivery.
1-[(3-Methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine Thiophene-methyl at position 1 C₉H₁₁N₃S 193.27 Sulfur atom enhances aromatic π-interactions; potential use in materials science.
1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine Trifluoromethyl at position 3 C₆H₈F₃N₃ 179.14 Electron-withdrawing CF₃ group stabilizes charge; common in agrochemicals/pharmaceuticals.
3-Methyl-1-[1-(2-thienyl)ethyl]-1H-pyrazol-5-amine Thienylethyl at position 1 C₉H₁₃N₃S ~195.3 (estimated) Thiophene moiety may confer redox activity or metal-binding properties.
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-3-amine Trimethylsilyl-protected ethoxymethyl C₉H₁₉N₃OSi 213.35 Silicon-based protection enhances stability during synthetic steps.
5-Amino-3-methyl-1-phenylpyrazole Phenyl at position 1, methyl at position 3 C₁₀H₁₁N₃ 161.22 Aromatic phenyl group enhances hydrophobicity; scaffold for kinase inhibitors.

Substituent Effects on Properties

  • Electronic Effects: Electron-donating groups (e.g., diethylaminoethyl) increase pyrazole basicity and nucleophilicity, favoring interactions with biological targets . Electron-withdrawing groups (e.g., CF₃ in ) reduce electron density, enhancing stability against oxidation .
  • Solubility: The diethylaminoethyl group improves water solubility via tertiary amine protonation, whereas bulky alkyl chains (e.g., 2-ethylhexyl in ) enhance lipid solubility .
  • Steric Effects :
    • Bulky substituents like 2-ethylhexyl may hinder molecular packing, reducing crystallinity and improving bioavailability .

Biological Activity

1-(2-(Diethylamino)ethyl)-1H-pyrazol-3-amine is a compound that has garnered significant attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of 1-(2-(Diethylamino)ethyl)-1H-pyrazol-3-amine is C11H22N4, with a molecular weight of 210.32 g/mol. The compound features a pyrazole ring and a diethylaminoethyl side chain, which enhances its membrane penetration and interaction with biological targets.

Biological Activity Overview

Preliminary studies have indicated that 1-(2-(Diethylamino)ethyl)-1H-pyrazol-3-amine exhibits several biological activities, including:

  • Anti-inflammatory Activity : The compound has shown potential as an anti-inflammatory agent, with studies indicating its ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. This activity is comparable to established anti-inflammatory drugs .
  • Antibacterial Activity : Research indicates that this compound may possess antibacterial properties, although specific data on its efficacy against various bacterial strains are still emerging .
  • Antifungal Activity : Some derivatives of pyrazole compounds have demonstrated antifungal activity, suggesting that 1-(2-(Diethylamino)ethyl)-1H-pyrazol-3-amine may also have similar properties .

Mechanistic Insights

The biological activity of 1-(2-(Diethylamino)ethyl)-1H-pyrazol-3-amine can be attributed to its structural characteristics:

  • Binding Affinity : The diethylaminoethyl group enhances the compound's ability to penetrate cell membranes and bind to specific enzymes and receptors, potentially modulating their activity.
  • Interaction with COX Enzymes : The pyrazole moiety interacts with the active sites of COX enzymes, which play a crucial role in the synthesis of pro-inflammatory mediators .

Case Studies and Research Findings

Several studies have highlighted the biological activities of similar pyrazole derivatives, providing insights into the potential applications of 1-(2-(Diethylamino)ethyl)-1H-pyrazol-3-amine:

StudyCompoundActivityIC50 Value
Akhtar et al. (2022)Various Pyrazole DerivativesAnti-inflammatoryRanged from 71.11 to 81.77 μg/mL
Abdellatif et al. (2022)Substituted Pyrazole DerivativesCOX-2 InhibitionIC50 values from 0.02 to 0.04 μM
Sivaramakarthikeyan et al. (2022)Pyrazole DerivativeAnti-inflammatoryHighest profile noted without substitution

These findings suggest that compounds structurally related to 1-(2-(Diethylamino)ethyl)-1H-pyrazol-3-amine possess significant therapeutic potential.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-(diethylamino)ethyl)-1H-pyrazol-3-amine, and how can purity be validated?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution of pyrazole precursors with diethylaminoethyl halides. For example, analogous pyrazole derivatives (e.g., sulfonamide analogs) are prepared by reacting amines with sulfonyl chlorides under controlled pH (7–9) and temperature (0–5°C) to minimize side reactions . Purity validation typically involves HPLC with UV detection (λ = 254 nm), complemented by 1^1H NMR for structural confirmation (e.g., δ = 4.26 ppm for the diethylaminoethyl proton signals) .

Q. How is the structural integrity of 1-(2-(diethylamino)ethyl)-1H-pyrazol-3-amine confirmed in experimental settings?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation, as demonstrated for related pyrazole derivatives (e.g., 3-(1-methyl-1H-pyrazol-3-yl)benzenamine) . Alternatively, FT-IR can identify functional groups (e.g., N-H stretching at 3300–3500 cm1^{-1}), while mass spectrometry (ESI-MS) confirms molecular weight (expected [M+H]+^+ ~ 209.2) .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

  • Methodological Answer : LC-MS/MS with multiple reaction monitoring (MRM) is preferred for sensitivity. For instance, pyrazole analogs are quantified using a C18 column with a mobile phase of 0.1% formic acid in acetonitrile/water (70:30). Calibration curves (1–1000 ng/mL) and deuterated internal standards improve accuracy .

Advanced Research Questions

Q. How do substituent variations on the pyrazole ring influence the compound’s pharmacological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., Cl, CF3_3) at the 5-position enhance receptor binding affinity, as seen in analogs like O-1302 (a 1,5-diarylpyrazole) . Computational docking (e.g., AutoDock Vina) can model interactions with target proteins, while in vitro assays (e.g., cAMP modulation) validate functional effects .

Q. How should researchers address discrepancies in reported biological activity data for this compound?

  • Methodological Answer : Contradictions often arise from differences in assay conditions (e.g., cell lines, incubation times). Systematic replication using standardized protocols (e.g., NIH/3T3 cells for cytotoxicity) is critical. For example, conflicting results in EDHF-mediated vasodilation were resolved by controlling arachidonic acid metabolite levels . Meta-analyses of published IC50_{50} values with subgroup stratification (e.g., by species or tissue type) may also clarify trends .

Q. What computational strategies are effective for predicting the metabolic stability of 1-(2-(diethylamino)ethyl)-1H-pyrazol-3-amine?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict metabolic hotspots, such as N-deethylation or pyrazole ring oxidation. In silico tools like SwissADME estimate cytochrome P450 liabilities, while in vitro microsomal assays (human liver microsomes + NADPH) quantify intrinsic clearance .

Q. How can researchers optimize the compound’s solubility for in vivo studies without compromising bioactivity?

  • Methodological Answer : Salt formation (e.g., hydrochloride salts) or co-solvent systems (PEG-400/water) enhance solubility. For instance, pyrazole sulfonamides show improved aqueous solubility (≥5 mg/mL) when formulated as mesylate salts . Parallel artificial membrane permeability assays (PAMPA) guide lipid solubility adjustments while maintaining logP < 3 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.